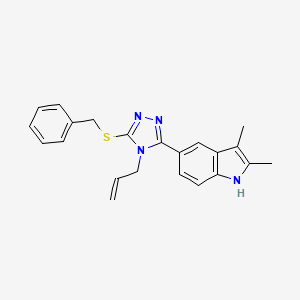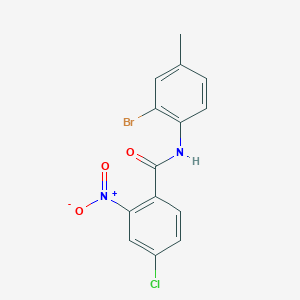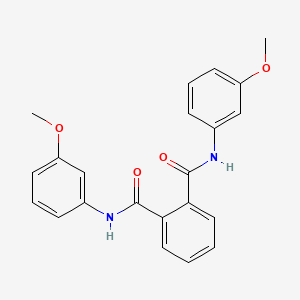
5-(5-benzylsulfanyl-4-prop-2-enyl-1,2,4-triazol-3-yl)-2,3-dimethyl-1H-indole
Overview
Description
5-(5-benzylsulfanyl-4-prop-2-enyl-1,2,4-triazol-3-yl)-2,3-dimethyl-1H-indole is a complex organic compound that belongs to the class of triazole-indole derivatives This compound is characterized by the presence of a triazole ring fused to an indole structure, with additional functional groups such as benzylsulfanyl and prop-2-enyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-benzylsulfanyl-4-prop-2-enyl-1,2,4-triazol-3-yl)-2,3-dimethyl-1H-indole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate alkynes or nitriles under acidic or basic conditions.
Attachment of the Benzylsulfanyl Group: The benzylsulfanyl group can be introduced via a nucleophilic substitution reaction using benzylthiol and a suitable leaving group on the triazole ring.
Formation of the Indole Structure: The indole core can be constructed through Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Introduction of the Prop-2-enyl Group: The prop-2-enyl group can be added through a Heck reaction, where an alkene is coupled with an aryl halide in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
5-(5-benzylsulfanyl-4-prop-2-enyl-1,2,4-triazol-3-yl)-2,3-dimethyl-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the benzylsulfanyl group to a thiol.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Halogenated reagents, nucleophiles such as amines or thiols, solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, reduced triazole derivatives.
Substitution: Functionalized triazole-indole derivatives with various substituents.
Scientific Research Applications
5-(5-benzylsulfanyl-4-prop-2-enyl-1,2,4-triazol-3-yl)-2,3-dimethyl-1H-indole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural features.
Mechanism of Action
The mechanism of action of 5-(5-benzylsulfanyl-4-prop-2-enyl-1,2,4-triazol-3-yl)-2,3-dimethyl-1H-indole involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Disrupting Cellular Processes: Affecting processes such as DNA replication, protein synthesis, or cell division.
Comparison with Similar Compounds
Similar Compounds
5-(4-phenyl-1,2,4-triazol-3-yl)-2,3-dimethyl-1H-indole: Similar structure but lacks the benzylsulfanyl and prop-2-enyl groups.
5-(5-methylsulfanyl-4-prop-2-enyl-1,2,4-triazol-3-yl)-2,3-dimethyl-1H-indole: Similar structure but has a methylsulfanyl group instead of benzylsulfanyl.
Uniqueness
5-(5-benzylsulfanyl-4-prop-2-enyl-1,2,4-triazol-3-yl)-2,3-dimethyl-1H-indole is unique due to the presence of both benzylsulfanyl and prop-2-enyl groups, which contribute to its distinct chemical properties and potential applications. These functional groups may enhance its bioactivity and provide opportunities for further chemical modifications.
Properties
IUPAC Name |
5-(5-benzylsulfanyl-4-prop-2-enyl-1,2,4-triazol-3-yl)-2,3-dimethyl-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4S/c1-4-12-26-21(18-10-11-20-19(13-18)15(2)16(3)23-20)24-25-22(26)27-14-17-8-6-5-7-9-17/h4-11,13,23H,1,12,14H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNYMUWDQEXDCOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2)C3=NN=C(N3CC=C)SCC4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![isopropyl 4-methyl-5-{[(2-methylphenyl)amino]carbonyl}-2-{[(phenylthio)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B3522632.png)
![N-methyl-N'-[2-(1-pyrrolidinyl)-5-(1-pyrrolidinylcarbonyl)phenyl]thiourea](/img/structure/B3522634.png)
![1-(3-chlorophenyl)-4-[3-(4-methoxyphenyl)acryloyl]piperazine](/img/structure/B3522643.png)
![2-furyl{1-[2-(3-methoxyphenoxy)ethyl]-1H-indol-3-yl}methanone](/img/structure/B3522649.png)

![2-fluoro-N-({[2-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3522667.png)
![1-{1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indol-3-yl}-2,2-dimethylpropan-1-one](/img/structure/B3522673.png)
![N-(2-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-1,3-benzothiazol-6-yl)benzamide](/img/structure/B3522682.png)
![2-[3-(2-fluorobenzoyl)-1H-indol-1-yl]-N-phenylacetamide](/img/structure/B3522683.png)
![2-[3-(2-FLUOROBENZOYL)-1H-INDOL-1-YL]-1-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHAN-1-ONE](/img/structure/B3522684.png)

![{1-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-1H-indol-3-yl}(2-fluorophenyl)methanone](/img/structure/B3522697.png)
![2-[benzyl-(2-methoxy-5-methylphenyl)sulfonylamino]-N-(2-fluorophenyl)acetamide](/img/structure/B3522698.png)

